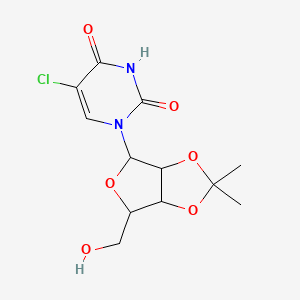![molecular formula C15H19N5O6 B12287847 [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by its unique structure, which includes an acetamido group, an oxo group, and an acetyloxypropan-2-yl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pteridine core: This can be achieved by the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with glyoxal under acidic conditions.
Introduction of the acetamido group: The acetamido group can be introduced by reacting the intermediate with acetic anhydride.
Formation of the acetyloxypropan-2-yl acetate moiety: This step involves the esterification of the intermediate with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pteridine derivatives.
科学研究应用
Chemistry
In chemistry, [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms, particularly those involving pteridine-dependent enzymes. It can also serve as a model compound for studying the interactions of pteridines with biological macromolecules.
Medicine
In medicine, derivatives of pteridines have been explored for their potential therapeutic applications, including as anticancer and antimicrobial agents. This compound could be investigated for similar applications.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate involves its interaction with specific molecular targets. These targets could include enzymes that recognize pteridine structures, leading to inhibition or activation of enzymatic activity. The pathways involved may include metabolic pathways where pteridines play a crucial role.
相似化合物的比较
Similar Compounds
Folic acid: A well-known pteridine derivative involved in various biological processes.
Methotrexate: A pteridine-based drug used in cancer therapy.
Tetrahydrobiopterin: A cofactor for several enzymes involved in amino acid metabolism.
Uniqueness
What sets [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other pteridine derivatives.
属性
分子式 |
C15H19N5O6 |
|---|---|
分子量 |
365.34 g/mol |
IUPAC 名称 |
[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate |
InChI |
InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24) |
InChI 键 |
KTGKHWDTEXILTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)







![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)

